Cas no 1287218-03-4 (2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide)

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide is a specialized thiourea derivative featuring a methoxymethoxy-protected phenolic moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties, which facilitate selective reactivity in nucleophilic addition and condensation reactions. The methoxymethoxy (MOM) protecting group enhances stability under acidic conditions while remaining cleavable under mild conditions, offering versatility in multi-step synthetic pathways. Its thioamide functionality serves as a key intermediate for heterocycle formation, particularly in the synthesis of thiazoles and related pharmacophores. The compound’s well-defined reactivity profile makes it valuable for constructing complex molecular architectures in drug discovery and materials science applications.
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide structure
1287218-03-4 structure
Product name:2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
CAS No:1287218-03-4
MF:C11H15NO3S
MW:241.306701898575
MDL:MFCD16622258
CID:4692954

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-Methoxy-2-(methoxymethoxy)-phenyl]ethanethioamide
    • 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
    • MDL: MFCD16622258
    • Inchi: 1S/C11H15NO3S/c1-13-7-15-10-6-9(14-2)4-3-8(10)5-11(12)16/h3-4,6H,5,7H2,1-2H3,(H2,12,16)
    • InChI Key: JQERLHRBLKGDPV-UHFFFAOYSA-N
    • SMILES: S=C(CC1C=CC(=CC=1OCOC)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 225
  • Topological Polar Surface Area: 85.8

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB540911-250mg
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
250mg
€191.60 2024-08-02
abcr
AB540911-100mg
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
100mg
€146.10 2024-08-02
Ambeed
A166838-1g
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide
1287218-03-4 97%
1g
$189.0 2024-04-24
abcr
AB540911-1 g
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
1g
€330.80 2022-08-31
abcr
AB540911-500mg
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
500mg
€224.80 2023-09-01
abcr
AB540911-1g
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
1g
€319.10 2024-08-02
abcr
AB540911-10g
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
10g
€1502.90 2024-08-02
abcr
AB540911-5g
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; .
1287218-03-4
5g
€920.10 2024-08-02

Additional information on 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide

Research Briefing on 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide (CAS: 1287218-03-4)

In recent years, the compound 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide (CAS: 1287218-03-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its unique thioamide functional group and methoxymethoxy-substituted phenyl ring, has been investigated for its role as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel enzyme inhibitors, particularly targeting pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of key kinases implicated in tumor growth.

From a synthetic chemistry perspective, advancements in the preparation of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide have been reported, with improved yields and purity. Researchers have optimized reaction conditions to minimize byproducts, as detailed in a recent Organic Process Research & Development article. These methodological improvements are critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed promising results. In vitro assays indicate that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. Mechanistic studies suggest that these effects are mediated through the induction of apoptosis and inhibition of angiogenesis. However, further in vivo studies are required to validate these findings and assess potential toxicity profiles.

Looking ahead, the potential applications of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide extend beyond oncology. Preliminary data suggest its derivatives may have utility in treating neurodegenerative diseases by targeting protein misfolding pathways. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities, with several patents filed in the past year.

In conclusion, 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide represents a versatile scaffold in drug discovery. While current research is promising, additional studies are needed to fully elucidate its therapeutic potential and optimize its pharmacological properties. This compound continues to be an area of active investigation, with new findings expected to emerge in the coming years.

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Amadis Chemical Company Limited
(CAS:1287218-03-4)2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
A1122505
Purity:99%
Quantity:1g
Price ($):170.0